molecular formula C5H5F3N2O2 B6589887 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione CAS No. 511-71-7

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione

Cat. No. B6589887
CAS RN: 511-71-7
M. Wt: 182.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione (MTFI) is an organic compound belonging to the class of imidazolidinediones. It is a colorless, volatile compound that is widely used in the synthesis of various organic compounds. MTFI has been used in a variety of scientific research applications, including organic synthesis, drug design, and catalysis. Additionally, it has been found to have biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione has been used in a variety of scientific research applications, including organic synthesis, drug design, and catalysis. For example, this compound has been used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and carbohydrates. Additionally, this compound has been used in the synthesis of several novel drugs, such as the anti-inflammatory drug nabumetone. Additionally, this compound has been used as a catalyst in the synthesis of various compounds, such as the synthesis of pyrrolizidine alkaloids.

Mechanism of Action

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione has been found to have several biochemical and physiological effects in laboratory experiments. The exact mechanism of action of this compound is not yet fully understood, but it has been hypothesized that it may act by modulating the activity of certain enzymes, such as cytochrome P450. Additionally, this compound has been found to interact with certain receptors in the body, such as the 5-HT1A and 5-HT2A serotonin receptors.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in laboratory experiments. For example, this compound has been found to modulate the activity of certain enzymes, such as cytochrome P450. Additionally, this compound has been found to interact with certain receptors in the body, such as the 5-HT1A and 5-HT2A serotonin receptors. Furthermore, this compound has been found to reduce inflammation and have anti-cancer effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a relatively inexpensive compound that is easily accessible. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, this compound has several limitations, including its volatile nature and the fact that it is a relatively weak base. Additionally, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for research involving 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new applications. Additionally, further research could be conducted to explore the mechanism of action of this compound and its potential uses in drug design. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, such as its anti-inflammatory and anti-cancer effects. Finally, further research could be conducted to explore the potential toxicity of this compound and its potential uses in environmental remediation.

Synthesis Methods

5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione can be synthesized in two steps from the reaction of trifluoromethyl isocyanate and 2-methyl-2-imidazoline. This reaction proceeds at room temperature in the presence of a base such as sodium hydroxide or potassium hydroxide. The first step involves the reaction of the isocyanate with the imidazoline to form the imidazolidinedione. The second step involves the deprotonation of the imidazolidinedione to form this compound. The overall reaction can be represented as follows:
Reaction of trifluoromethyl isocyanate and 2-methyl-2-imidazoline
->
2-methyl-2-imidazolidinedione
->
This compound

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dioxoimidazolidine", "methylamine", "trifluoroacetic acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the reaction of 2,4-dioxoimidazolidine with methylamine in the presence of sodium hydroxide to form 5-methylimidazolidine-2,4-dione.", "Next, trifluoroacetic acid is added to the reaction mixture and the resulting solution is stirred at room temperature for several hours to form 5-methyl-5-(trifluoromethyl)imidazolidine-2,4-dione.", "The final step involves the purification of the product by adding acetic anhydride and sodium bicarbonate to the reaction mixture to neutralize any remaining acid. The product is then extracted with ethyl acetate and washed with water to obtain the final compound." ] }

CAS RN

511-71-7

Molecular Formula

C5H5F3N2O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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